molecular formula C16H20N2O4S B4290316 BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE

BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE

Cat. No.: B4290316
M. Wt: 336.4 g/mol
InChI Key: YIMGHQSHBFPTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications. This particular compound features a butyl group, an ethoxy-oxoethylthio moiety, and a benzimidazole core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the butyl group and the ethoxy-oxoethylthio moiety. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine. The mixture is usually stirred and cooled to specific temperatures to ensure the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process might also include purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Butyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-ethoxy-2-oxoethyl)glycinate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Butyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

butyl 2-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-5-10-22-16(20)18-13-9-7-6-8-12(13)17-15(18)23-11-14(19)21-4-2/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMGHQSHBFPTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1C2=CC=CC=C2N=C1SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE
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BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE
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BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE
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BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE
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BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE
Reactant of Route 6
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BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE

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